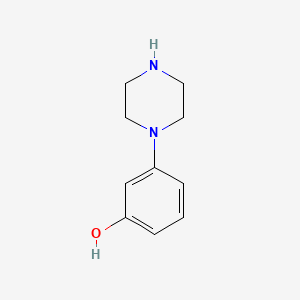

1-(3-Hydroxyphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYICRITMSJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371469 | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59817-32-2 | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(3-hydroxyphenyl)piperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-hydroxyphenyl)piperazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core , a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It delves into the causality behind the compound's characteristics, offers insights into appropriate experimental design for its analysis, and contextualizes its properties within the broader landscape of pharmaceutical sciences. We will explore its identity, solubility, ionization constants (pKa), and stability, providing both established data and the scientific rationale for its behavior.

Molecular Identity and Core Properties

This compound, also known by its synonym 3-(1-Piperazino)phenol, is a bifunctional organic molecule featuring a phenylpiperazine scaffold.[1] This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a common pharmacophore found in numerous biologically active compounds, while the hydroxylated phenyl group offers a site for further chemical modification or metabolic interaction.[2] The compound typically presents as a white to off-white crystalline powder with no discernible odor.[1]

A summary of its fundamental physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 59817-32-2 | [1][3] |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 217-221 °C | [1][3][5] |

| Boiling Point | 371.3 °C (at 760 mmHg) | [1] |

| Density | 1.141 g/cm³ | [1] |

| Flash Point | 178.3 °C | [1] |

Ionization Behavior (pKa)

The ionization state of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two key ionizable groups: the phenolic hydroxyl group and the two nitrogen atoms of the piperazine ring.

-

Piperazine Nitrogens: The parent piperazine molecule has two pKa values, corresponding to the two protonation steps of its nitrogen atoms (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73).[6] In this compound, the nitrogen attached to the phenyl ring (N-1) is significantly less basic due to the electron-withdrawing effect of the aromatic system, where the lone pair can be delocalized. The aliphatic nitrogen (N-4) retains its basic character and is the primary site of protonation in a physiological pH range.

-

Phenolic Hydroxyl: The hydroxyl group is acidic, and its pKa is influenced by the electron-donating nature of the piperazine substituent.

The predicted pKa for this compound is approximately 10.33.[3][7] This value likely corresponds to the deprotonation of the phenolic hydroxyl group, indicating it is a weak acid. The pKa for the protonated N-4 of the piperazine ring would be lower, typical for a secondary amine. Understanding these pKa values is crucial; at physiological pH (~7.4), the N-4 nitrogen will be predominantly protonated, rendering the molecule cationic, which significantly influences its solubility and interaction with biological membranes.

Experimental Protocol: Potentiometric pKa Determination

The causality behind choosing potentiometric titration lies in its robustness and ability to directly measure the change in pH upon addition of a titrant, allowing for precise determination of the equilibrium constant.

Caption: Workflow for Potentiometric pKa Determination.

Solubility Profile

Solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption and bioavailability. This compound is reported to be soluble in water.[1][7] This is attributable to its multiple polar functional groups—the hydroxyl group and the two nitrogen atoms—which can participate in hydrogen bonding with water molecules.

The pH of the aqueous medium will heavily influence its solubility due to its ionizable nature.

-

In acidic conditions (pH < basic pKa): The piperazine nitrogen will be protonated, forming a cationic salt which is expected to have high aqueous solubility.

-

In alkaline conditions (pH > acidic pKa): The phenolic hydroxyl will be deprotonated, forming an anionic phenolate, which should also enhance water solubility.

-

Near the isoelectric point: The molecule will exist predominantly as a neutral zwitterion, where its solubility is expected to be at its minimum.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method (as per OECD Guideline 105) is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium, providing a reliable and reproducible value.

Caption: Shake-Flask Method for Solubility.

Lipophilicity (LogP)

Experimental Protocol: LogP Determination (Shake-Flask Method)

This method directly measures the partitioning of the compound between two immiscible phases, providing the most fundamental measure of lipophilicity.

-

Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. Prepare a stock solution of the compound in one of the phases.

-

Partitioning: Add a known volume of the stock solution to a flask containing both pre-saturated n-octanol and water.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Chemical Stability and Storage

Chemical stability is paramount for ensuring the integrity of a substance during storage and use. This compound is noted to be air-sensitive.[3][7] This sensitivity is likely due to the phenolic hydroxyl group, which can be susceptible to oxidation, potentially forming colored quinone-type byproducts, especially in the presence of light, air (oxygen), and trace metals.

Recommended Storage: To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and kept in a cool, dry place.[3][7]

Conclusion

This compound is a versatile building block in pharmaceutical research, possessing a rich physicochemical profile. Its aqueous solubility, governed by multiple polar functional groups, and its pH-dependent ionization are key features that dictate its behavior in biological systems. The phenolic hydroxyl group confers both a site for hydrogen bonding and a potential liability for oxidative degradation, necessitating careful handling and storage. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to effectively utilize and characterize this important chemical entity in their research and development endeavors.

References

A Technical Guide to the Safe Handling of 1-(3-Hydroxyphenyl)piperazine for Research and Development Professionals

Section 1: Introduction and Compound Profile

1-(3-Hydroxyphenyl)piperazine, also known as 3-(1-piperazino)phenol, is a heterocyclic organic compound that serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its piperazine core is a recognized pharmacophore found in a wide array of biologically active molecules, making it a compound of significant interest to researchers.[2] However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous application of safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to provide a deep, causality-driven framework for the safe handling, storage, and emergency management of this compound. The protocols herein are structured to be self-validating systems, ensuring that safety is an integral component of the scientific workflow.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonym(s) | 3-(1-Piperazino)phenol | [1][3] |

| CAS Number | 59817-32-2 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Physical Form | Solid, powder | [4] |

| Melting Point | 217-221 °C | [5] |

Section 2: Comprehensive Hazard Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound possesses a multi-faceted hazard profile, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] The signal word associated with this compound is "Danger".[3]

| Hazard Class & Category | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Skull and Crossbones | [3] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Corrosion | [3] |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Corrosion | [3] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | [3] |

Analysis of Primary Hazards for the Researcher:

-

Acute Oral Toxicity (H301): This is the most severe hazard. The classification "Toxic if swallowed" indicates that ingestion of even small quantities (typically defined as between 50 and 300 mg/kg body weight) can lead to severe health consequences or death.[3] This necessitates an absolute prohibition of eating, drinking, or smoking in the laboratory and mandates stringent personal hygiene practices, such as immediate and thorough handwashing after handling.[6][7]

-

Skin and Eye Corrosivity (H314/H318): The compound is corrosive, meaning it can cause irreversible damage to skin and eyes upon contact.[3] This is not merely an irritant effect; it is the chemical destruction of living tissue. This hazard dictates that all direct contact must be prevented through the mandatory use of robust Personal Protective Equipment (PPE), including gloves, a lab coat, and chemical safety goggles, at a minimum.[3][8] A face shield is strongly recommended when handling larger quantities or when there is a risk of splashing.

-

Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne. Inhalation may lead to irritation of the respiratory tract.[3] The primary causality for this is the deposition of fine particles onto the mucous membranes of the nose, throat, and lungs. Therefore, all manipulations that could generate dust must be performed within a certified chemical fume hood or other ventilated enclosure to prevent inhalation.[6][9]

Section 3: The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management relies on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Applying this to this compound provides a logical, field-proven approach to minimizing risk.

Caption: Hierarchy of Controls adapted for handling this compound.

For a specific research compound, elimination and substitution are often not feasible. Therefore, the most critical and effective layer of protection is Engineering Controls . The use of a chemical fume hood is not merely a recommendation; it is a mandatory requirement for containing airborne dust and protecting the user's breathing zone.[9] Administrative controls, such as the protocols in this guide, provide the necessary procedures to work safely within those engineered systems. PPE serves as the final, essential barrier to protect the body from any residual risk.[3]

Section 4: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating, with each step logically contributing to a safe outcome.

SOP 1: Weighing and Dispensing Solid this compound

-

Preparation: Don all required PPE (chemical safety goggles, face shield, nitrile gloves, lab coat). Confirm that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[6][10]

-

Staging: Place a weigh boat, spatula, and the sealed container of the compound onto a tray or plastic-backed absorbent pad within the fume hood. This secondary containment will catch any minor spills.

-

Tare Balance: Place the weigh boat on the analytical balance and tare the weight.

-

Dispensing: Open the compound's container slowly inside the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.

-

Causality: Perform this action slowly and deliberately to minimize the generation of airborne dust. The fume hood's airflow is designed to capture any particles that do become airborne.[9]

-

-

Sealing and Cleaning: Securely close the primary container. Gently tap the spatula against the weigh boat to dislodge any remaining powder. Decontaminate the spatula with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

-

Transport: Place the weigh boat containing the compound into a secondary container (e.g., a clean beaker) for safe transport to the next experimental step within the lab.

SOP 2: Solution Preparation

-

Setup: In the chemical fume hood, place a stir plate and a beaker or flask of appropriate size containing the desired solvent.

-

Addition: Add a magnetic stir bar to the solvent and begin stirring at a moderate speed to create a vortex.

-

Transfer: Carefully add the pre-weighed solid this compound into the center of the vortex.

-

Causality: Adding the solid to the vortex draws it directly into the solvent, preventing dust from puffing up and escaping.

-

-

Rinsing: If any powder adheres to the original weigh boat, rinse it with a small amount of the solvent and add the rinse to the bulk solution to ensure a complete and accurate transfer.

-

Completion: Cover the beaker or flask (e.g., with a watch glass or cap) while it continues to stir to full dissolution.

Section 5: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are non-negotiable.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage/Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |

| Weighing/Dispensing Solid | Chemical Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile/Neoprene) | Chemical-Resistant Lab Coat | Not required if performed in a fume hood. If not possible, a NIOSH-approved N95 respirator is mandatory. |

| Preparing Solutions | Chemical Goggles | Chemical-Resistant Gloves (Nitrile/Neoprene) | Chemical-Resistant Lab Coat | Not required if performed in a fume hood. |

| Cleaning Spills | Chemical Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves | Chemical-Resistant Lab Coat/Apron | NIOSH-approved respirator with particulate filters (N95 or higher).[10] |

-

Glove Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated laboratory waste.[11] Wash hands immediately after removing gloves.

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Protocol 6.1: Accidental Exposure Response

Caption: Workflow for responding to accidental exposure.

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[3]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Rinse the affected skin area with large amounts of water, preferably under a safety shower, for at least 15 minutes.[3][6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3][4]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][6]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting , as the corrosive nature of the compound could cause further damage to the esophagus.[3][10]

Protocol 6.2: Small-Scale Spill Management (<5g)

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry chemical absorbent) to prevent further dust dispersal.[8]

-

Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid actions that create dust.[10][12]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.[6]

Section 7: Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[3][6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10]

-

Disposal: All waste material, including empty containers and contaminated cleaning supplies, must be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[6][13] Do not empty into drains.[10]

Section 8: Conclusion

This compound is a valuable research chemical whose significant hazards can be effectively managed through a combination of robust engineering controls, strict adherence to established protocols, and the consistent use of personal protective equipment. Its high acute oral toxicity and corrosive properties demand the utmost respect and care in handling. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely leverage this compound in their pursuit of scientific advancement.

Section 9: References

-

This compound - Safety Data Sheet. ChemicalBook.--INVALID-LINK--

-

SAFETY DATA SHEET - 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Fisher Scientific.--INVALID-LINK--

-

1-(3-Hydroxyphenyl) piperazine 97. Sigma-Aldrich.--INVALID-LINK--

-

This compound 59817-32-2 wiki. Guidechem.--INVALID-LINK--

-

SAFETY DATA SHEET - 1-(4-Hydroxyphenyl)piperazine. Fisher Scientific.--INVALID-LINK--

-

1-(3-fluorophenyl)piperazine - Safety Data Sheet. Synquest Labs.--INVALID-LINK--

-

SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.--INVALID-LINK--

-

PIPERAZINE ANHYDROUS FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.--INVALID-LINK--

-

What safety precautions should be taken when using piperazine? Blog - Parchem. (Note: While a blog, it provides a good general overview of piperazine handling principles). [URL: Not available]

-

SAFETY DATA SHEET - piperazine. Sigma-Aldrich.--INVALID-LINK--

-

SAFETY DATA SHEET - Piperazine. Fisher Scientific.--INVALID-LINK--

-

Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Cole-Parmer.--INVALID-LINK--

-

SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Thermo Fisher Scientific.--INVALID-LINK--

-

SAFETY DATA SHEET - 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. CymitQuimica.--INVALID-LINK--

-

Safety Data Sheet - Piperazine. Cayman Chemical.--INVALID-LINK--

-

This compound | 59817-32-2. ChemicalBook.--INVALID-LINK--

-

1-Piperazineethanamine SDS, 140-31-8 Safety Data Sheets. ECHEMI.--INVALID-LINK--

-

Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate.--INVALID-LINK--

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 59817-32-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. ycdehongchem.com [ycdehongchem.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

The Arylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Enduring Relevance of a Versatile Chemotype

The arylpiperazine moiety stands as a quintessential "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and enduring presence in a wide array of therapeutic agents.[1][2] Its modular nature, characterized by a central piperazine ring linked to an aryl group and a variable side chain, allows for facile structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][2] This adaptability has led to the development of numerous drugs targeting a diverse range of molecular targets, particularly within the central nervous system (CNS).[3][4][5] Arylpiperazine-containing compounds have found significant application as antipsychotics, antidepressants, anxiolytics, and treatments for neurodegenerative disorders such as Parkinson's disease.[6][7] Beyond the CNS, this scaffold has demonstrated considerable potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[1][3] This guide provides a comprehensive exploration of arylpiperazine compounds, from their fundamental synthesis to their intricate mechanisms of action and structure-activity relationships, offering a technical resource for professionals engaged in drug discovery and development.

Core Synthetic Strategies: Building the Arylpiperazine Framework

The construction of the arylpiperazine core is a cornerstone of many synthetic campaigns in medicinal chemistry. Three primary strategies have emerged as the most robust and widely adopted methods for their preparation: Nucleophilic Substitution, Palladium-Catalyzed Buchwald-Hartwig Amination, and Reductive Amination. The choice of method is often dictated by the desired substitution pattern, the nature of the starting materials, and the overall synthetic strategy.

Experimental Protocol 1: Classical Synthesis via Nucleophilic Substitution

This traditional method relies on the reaction of an aniline derivative with a bifunctional alkylating agent, typically bis(2-chloroethyl)amine, to form the piperazine ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired aniline (1.0 equivalent) in a high-boiling point solvent such as diethylene glycol monomethyl ether.

-

Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Purification: Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude N-arylpiperazine. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Experimental Protocol 2: Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a highly versatile and efficient method for C-N bond formation.[8] This palladium-catalyzed cross-coupling reaction is particularly valuable for its broad substrate scope and functional group tolerance.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (or triflate) (1.0 equivalent), piperazine (or a mono-protected piperazine) (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).

-

Solvent and Base: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) and a base (e.g., sodium tert-butoxide, cesium carbonate) (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Experimental Protocol 3: Versatile Amine Synthesis via Reductive Amination

Reductive amination provides a direct route to N-alkylated piperazines, which are common intermediates in the synthesis of more complex arylpiperazine derivatives. This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the arylpiperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

-

Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the stirring solution. The choice of reducing agent is critical to avoid premature reduction of the carbonyl starting material.

-

Reaction Conditions: Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography.

Diagram of Synthetic Strategies:

Caption: Overview of the three primary synthetic routes to arylpiperazine compounds.

Mechanism of Action: Modulating a Symphony of Receptors

The pharmacological effects of arylpiperazine compounds are predominantly mediated through their interaction with G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.[2][7] Within this family, arylpiperazines exhibit a particular affinity for aminergic receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[9] This interaction can manifest in several ways, including agonism, antagonism, partial agonism, and allosteric modulation, leading to a diverse range of physiological responses.[6][10][11]

Serotonin Receptor Interactions: A Key to CNS Activity

Arylpiperazines are well-known for their modulation of various serotonin receptor subtypes.[12] For instance, many anxiolytic and antidepressant arylpiperazine drugs act as partial agonists at the 5-HT1A receptor.[6][13] This partial agonism is thought to contribute to their therapeutic effects by modulating serotonergic neurotransmission. Conversely, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics, including some arylpiperazine derivatives, and is believed to contribute to their efficacy against the negative symptoms of schizophrenia.[6] The affinity for different 5-HT receptor subtypes can be modulated by subtle changes in the arylpiperazine structure.[14]

Dopamine Receptor Modulation: The Basis of Antipsychotic Action

The interaction with dopamine receptors, particularly the D2 subtype, is central to the mechanism of action of many antipsychotic arylpiperazines.[6] Aripiprazole, a widely prescribed atypical antipsychotic, is a classic example of a D2 receptor partial agonist.[15] This "dopamine stabilization" is thought to be beneficial in schizophrenia, where it can reduce dopaminergic hyperactivity in some brain regions while restoring normal dopamine function in others.[2][15]

Downstream Signaling Pathways

Upon binding to their target GPCRs, arylpiperazines can trigger a cascade of intracellular signaling events. For example, activation of the 5-HT1A receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[16] Conversely, blockade of other receptors can prevent the activation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which have been implicated in cell proliferation and survival.[1][3] Some arylpiperazines have also been shown to exhibit functional selectivity, preferentially activating certain downstream signaling pathways over others.[16]

Diagram of a Representative Signaling Pathway:

Caption: Simplified signaling cascade following arylpiperazine binding to a Gi/o-coupled GPCR.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The pharmacological profile of arylpiperazine compounds is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][3]

The Aryl Moiety: A Key Determinant of Receptor Affinity and Selectivity

The nature and substitution pattern of the aryl ring directly attached to the piperazine nitrogen are crucial for receptor binding.[17] For instance, in the context of CNS-active agents, specific substitutions on the phenyl ring can dramatically influence affinity for serotonin and dopamine receptor subtypes.[18] Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are often found in potent ligands.[3] The position of these substituents is also critical; for example, a chloro group at the meta position of the phenyl ring has been shown to be important for binding to 5-HT3 receptors.[14]

The Linker and Terminal Group: Fine-Tuning Pharmacological Properties

The linker, typically a flexible alkyl chain, and the terminal functional group also play a significant role in modulating the activity of arylpiperazine derivatives.[3] The length and rigidity of the linker can influence how the molecule fits into the receptor binding pocket. The terminal group can be varied to introduce additional interactions with the receptor or to modify the physicochemical properties of the compound, such as its solubility and ability to cross the blood-brain barrier.

Quantitative Insights from SAR Studies

The following table summarizes representative SAR data for a selection of arylpiperazine derivatives, highlighting the impact of structural modifications on their biological activity.

| Compound | Aryl Moiety | Linker | Terminal Group | Target | Activity (Ki or IC50) | Reference |

| Aripiprazole | 2,3-Dichlorophenyl | Butyl | Dihydrocarbostyril | D2 Receptor | 0.34 nM (Ki) | [2] |

| Buspirone | Pyrimidinyl | Butyl | Spiro-glutarimide | 5-HT1A Receptor | 1.1 nM (Ki) | [6] |

| Naftopidil | Naphthyl | Ethyl | Hydroxyphenyl | α1-Adrenoceptor | 2.5 nM (Ki) | [1] |

| Compound 12a | Biphenyl | Butyl | Methylbenzoxazinone | 5-HT1A Receptor | 41.5 nM (Ki) | [19][20] |

| Compound 12a | Biphenyl | Butyl | Methylbenzoxazinone | D2 Receptor | 300 nM (Ki) | [19][20] |

| Compound 10 | Phenyl | - | - | DU145 (prostate cancer) | >100 µM (IC50) | [1] |

| Compound 4 | Phenyl | - | Saccharin derivative | DU145 (prostate cancer) | < 2 µM (IC50) | [21] |

Therapeutic Applications: From Bench to Bedside

The versatility of the arylpiperazine scaffold has translated into a significant number of clinically successful drugs. These agents are used to treat a wide range of conditions, primarily those affecting the central nervous system.

Arylpiperazines in Psychiatry

-

Antipsychotics: Aripiprazole (Abilify®) and brexpiprazole (Rexulti®) are widely used for the treatment of schizophrenia and bipolar disorder.[8][15] Their mechanism of action as D2 partial agonists represents a significant advancement in the management of these conditions.[15]

-

Antidepressants and Anxiolytcs: Buspirone (Buspar®) is an anxiolytic that acts as a 5-HT1A partial agonist.[6] Trazodone and nefazodone are antidepressants that also feature the arylpiperazine core.[22]

Arylpiperazines in Neurology

-

Parkinson's Disease: Piribedil is an arylpiperazine derivative used in some countries for the treatment of Parkinson's disease, acting as a dopamine D2 receptor agonist.[6]

Other Therapeutic Areas

-

Benign Prostatic Hyperplasia (BPH): Naftopidil and doxazosin are α1-adrenoceptor antagonists containing an arylpiperazine moiety, used for the treatment of BPH.[1][3]

-

Oncology: While no arylpiperazine-based drugs are currently approved specifically for cancer treatment, a significant body of preclinical research demonstrates their potential as anticancer agents.[1][3][23] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[21]

Table of Selected FDA-Approved Arylpiperazine Drugs:

| Drug Name | Brand Name | Therapeutic Area | Primary Mechanism of Action |

| Aripiprazole | Abilify® | Schizophrenia, Bipolar Disorder | D2 and 5-HT1A Partial Agonist |

| Brexpiprazole | Rexulti® | Schizophrenia, Major Depressive Disorder | D2 and 5-HT1A Partial Agonist, 5-HT2A Antagonist |

| Buspirone | Buspar® | Anxiety | 5-HT1A Partial Agonist |

| Trazodone | Desyrel® | Depression | Serotonin Antagonist and Reuptake Inhibitor |

| Doxazosin | Cardura® | Hypertension, BPH | α1-Adrenoceptor Antagonist |

| Prazosin | Minipress® | Hypertension | α1-Adrenoceptor Antagonist |

Future Directions and Conclusion

The arylpiperazine scaffold continues to be a fertile ground for drug discovery. Current research efforts are focused on several key areas:

-

Developing subtype-selective ligands: The design of compounds that can selectively target specific serotonin or dopamine receptor subtypes holds the promise of more effective and better-tolerated drugs.

-

Exploring novel therapeutic applications: The anticancer potential of arylpiperazines is an active area of investigation, with the goal of developing new therapies for various malignancies.[1][3]

-

Leveraging functional selectivity and allosteric modulation: Designing ligands that can fine-tune receptor signaling through functional selectivity or by binding to allosteric sites offers new avenues for therapeutic intervention.[10][11][16]

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acnp.org [acnp.org]

- 14. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aripiprazole - Wikipedia [en.wikipedia.org]

- 16. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. drugs.com [drugs.com]

- 23. researchgate.net [researchgate.net]

pharmacology of N-substituted 4-(3-hydroxyphenyl)piperazines

An In-Depth Technical Guide to the Pharmacology of N-Substituted 4-(3-Hydroxyphenyl)piperazines: A Modern Class of Opioid Receptor Antagonists

Executive Summary

This guide provides a comprehensive technical overview of the . This chemical class has emerged as a significant area of research, primarily due to the discovery that its members act as pure opioid receptor antagonists.[1][2] Structurally related to the well-established 4-(3-hydroxyphenyl)piperidine series of antagonists, the piperazine scaffold offers a synthetically more accessible alternative while retaining potent activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.[1] We will explore the structure-activity relationships (SAR), molecular mechanisms, and key experimental protocols used to characterize these compounds. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the evaluation of this promising pharmacological class.

Introduction: A Strategic Shift from Piperidines to Piperazines

The quest for potent and selective opioid receptor antagonists is a cornerstone of neuropharmacology, driven by their utility as research tools and their therapeutic applications in substance abuse and reversing opioid overdose.[1] For years, research focused on scaffolds like the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which produced clinically relevant antagonists such as alvimopan and the selective κ-opioid antagonist JDTic.[3][4] These piperidine-based compounds established a key pharmacophore for pure antagonism that is independent of the traditional N-allyl or N-cyclopropylmethyl substituents seen in classic antagonists like naloxone.[1][3]

The primary rationale for exploring the N-substituted 4-(3-hydroxyphenyl)piperazine scaffold was strategic: to identify a new class of antagonists that avoided the lengthy and often complex chiral syntheses associated with the piperidine analogs.[1] The replacement of the piperidine ring's 4-carbon with a nitrogen atom to form the piperazine core offered a promising isosteric substitution. Early investigations confirmed this hypothesis, revealing that compounds in this series are potent, pure opioid receptor antagonists, thereby opening a new and synthetically tractable avenue for antagonist development.[1][5]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of N-substituted 4-(3-hydroxyphenyl)piperazines is exquisitely sensitive to their chemical structure. The key elements for SAR analysis are the N1-substituent, substitutions on the piperazine ring, and the orientation of the 3-hydroxyphenyl group.

The Critical Role of the N1-Substituent

The nature of the substituent on the piperazine nitrogen (N1) is a primary determinant of potency. Early studies quickly established that larger, lipophilic groups significantly enhance antagonist activity. For instance, replacing a simple N-methyl group with an N-phenylpropyl substituent dramatically increases potency at all three opioid receptors.[1][6] The N-phenylpropyl substituted analog 5b shows Ke values of 0.88 nM, 13.4 nM, and 4.09 nM at μ, δ, and κ receptors, respectively, potencies that are comparable to the highly active piperidine counterparts.[1]

Piperazine Ring Substitution: A Point of Divergence

A crucial difference between the piperazine and piperidine series lies in the necessity of ring substituents. In the piperidine series, the trans-3,4-dimethyl substitution pattern was considered vital for pure antagonist activity.[3] However, in the piperazine series, the unsubstituted piperazine analogue 5a was surprisingly found to be a pure antagonist.[1] Further studies confirmed that the 3-methyl substituent is not required to achieve pure opioid antagonism in this class.[7] This finding underscores a significant divergence in how these two scaffolds interact with opioid receptors and simplifies the synthetic chemistry required.

Conformational Analysis

Consistent with the piperidine series, conformational analysis suggests that the antagonist activity of 4-(3-hydroxyphenyl)piperazines is mediated through a low-energy conformation where the 3-hydroxyphenyl group is in an equatorial position.[1][3] This orientation is favored by approximately 2 kcal/mol and is believed to properly position the critical phenolic hydroxyl group for interaction with the receptor binding pocket.[1]

Summary of In Vitro Pharmacological Data

The following table summarizes the antagonist potency (Ke) for key analogs at cloned human opioid receptors, as determined by the [³⁵S]GTPγS functional assay. Lower Ke values indicate higher potency.

| Compound ID | N1-Substituent | Piperazine Substitution | μ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) | Reference |

| 5a | Phenylpropyl | Unsubstituted | 8.47 | 34.3 | 36.8 | [1] |

| 5b | Phenylpropyl | (3S)-Methyl | 0.88 | 13.4 | 4.09 | [1] |

| 5f | Methyl | (2S)-Methyl | 508 | >10,000 | 194 | [1][7] |

Core Experimental Protocols for Pharmacological Characterization

To ensure scientific integrity, the characterization of these compounds relies on a self-validating system of assays that measure both binding affinity and functional activity. The causality behind this dual approach is to confirm that the compound not only physically occupies the receptor (affinity) but also effectively blocks agonist-induced signaling (functional antagonism).

Workflow for In Vitro Characterization

The logical flow from synthesis to functional validation is critical for efficiently identifying promising candidates.

Caption: High-level workflow from synthesis to pharmacological evaluation.

Protocol: [³⁵S]GTPγS Functional Assay for Determining Antagonist Potency

This assay is the gold standard for quantifying the functional activity of opioid ligands. It directly measures the first step in G-protein activation: the exchange of GDP for GTP. Agonists stimulate this exchange, while antagonists block the agonist-induced stimulation.

Principle: G-protein coupled receptors (GPCRs) like the opioid receptors activate intracellular G-proteins upon agonist binding. This activation causes the Gα subunit to release GDP and bind GTP. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified by measuring radioactivity. A pure antagonist will not stimulate binding on its own but will competitively inhibit the stimulation caused by a known agonist.

Step-by-Step Methodology:

-

Membrane Preparation: Use membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ opioid receptor.

-

Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the following in order:

-

Cell membranes (5-10 µg protein/well).

-

Varying concentrations of the antagonist (test compound).

-

A fixed concentration of a selective agonist (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) at its EC₉₀ concentration.

-

GDP (30 µM final concentration).

-

Add assay buffer to reach the desired volume.

-

-

Incubation: Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS (0.08 nM final concentration) to initiate the binding reaction.

-

Reaction Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: The antagonist potency is expressed as a Ke value, calculated using the Cheng-Prusoff equation, which corrects for the presence of the agonist. The data is plotted as a concentration-response curve of agonist-stimulated [³⁵S]GTPγS binding versus the concentration of the antagonist.

Molecular Mechanism of Pure Antagonism

The N-substituted 4-(3-hydroxyphenyl)piperazines act as competitive antagonists. They bind to the same orthosteric site on the opioid receptor as endogenous and exogenous agonists but fail to induce the conformational change necessary for G-protein activation. This prevents the downstream signaling cascade without initiating any signal itself.

Caption: Signaling states of an opioid receptor under different ligand conditions.

Expanded Pharmacological Profile and Therapeutic Potential

While the primary activity identified for this class is opioid antagonism, the arylpiperazine motif is a "privileged structure" in medicinal chemistry, known to interact with a wide range of CNS targets, particularly dopamine and serotonin receptors.[8][9][10] Therefore, comprehensive characterization requires counter-screening against a panel of receptors to determine selectivity and predict potential off-target effects.

The pure antagonist profile at opioid receptors suggests several therapeutic possibilities:

-

Treatment of Substance Use Disorders: Similar to naltrexone, these compounds could be investigated for treating alcohol and opioid dependence.[1]

-

Pharmacological Tools: Their straightforward synthesis makes them valuable and accessible tools for basic research into the opioid system.[1]

-

Selective Antagonists: The scaffold provides a template for developing antagonists with higher selectivity for a specific opioid receptor type (e.g., κ-selective antagonists for depression).[4]

Future research will need to focus on in vivo characterization, including pharmacokinetic profiling (ADME) and behavioral studies in animal models to validate the therapeutic potential suggested by these robust in vitro findings.

Conclusion

N-substituted 4-(3-hydroxyphenyl)piperazines represent a modern and synthetically accessible class of pure opioid receptor antagonists.[1][11] Their pharmacology is well-defined by potent, competitive antagonism at μ, δ, and κ receptors, with potency being highly dependent on the N1-substituent.[1][7] Key experimental procedures, particularly the [³⁵S]GTPγS functional assay, have been instrumental in elucidating their mechanism of action. This class of compounds not only holds promise as a source of new therapeutic agents but also serves as an excellent case study in rational drug design, demonstrating how isosteric replacement can lead to improved synthetic feasibility while maintaining a desired pharmacological profile.

References

- 1. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Substituted 4-(3-hydroxyphenyl)piperazines are a new class of opioid receptor pure antagonists | RTI [rti.org]

- 3. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 1-(3-hydroxyphenyl)piperazine in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-hydroxyphenyl)piperazine (3-HPP) is a cornerstone precursor in medicinal chemistry, valued for its structural rigidity and versatile functional groups that allow for precise molecular tailoring. This guide provides an in-depth examination of 3-HPP, moving beyond simple recitation of facts to explore the causal relationships behind its synthetic utility. We will dissect its core reactivity, present validated experimental protocols, and illustrate its application in the synthesis of pharmacologically active agents, particularly in the realm of Central Nervous System (CNS) disorders and opioid receptor modulation. This document is designed to serve as a practical, field-proven resource for scientists engaged in the design and execution of novel drug synthesis campaigns.

Introduction: The Strategic Value of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting the CNS.[1][2] Its two nitrogen atoms offer predictable points for substitution, influencing both the pharmacokinetic and pharmacodynamic properties of the final molecule.[3] this compound, in particular, presents a unique combination of features: a secondary amine (N4) poised for nucleophilic attack and a phenolic hydroxyl group (C3) that can act as a crucial hydrogen bond donor for receptor binding or serve as a handle for further derivatization. This dual functionality makes 3-HPP an exceptionally valuable starting material for creating diverse chemical libraries aimed at targets such as serotonin receptors, dopamine transporters, and opioid receptors.[4][5][6]

Core Physicochemical & Reactive Profile

Understanding the fundamental properties of 3-HPP is critical for its effective use in synthesis. The molecule's reactivity is dominated by its two key functional groups, which can often be addressed selectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59817-32-2 | [7][8] |

| Molecular Formula | C₁₀H₁₄N₂O | [5][7] |

| Molecular Weight | 178.23 g/mol | [5] |

| Melting Point | 217-221 °C | [7][9] |

| Appearance | Solid | [7] |

| SMILES | Oc1cccc(c1)N2CCNCC2 | [7] |

The primary reactive sites are the secondary amine on the piperazine ring and the phenolic hydroxyl group. The N4 nitrogen is a potent nucleophile, making it the primary site for alkylation and arylation reactions. The phenolic hydroxyl group is weakly acidic and can be deprotonated under stronger basic conditions for etherification, or it can participate in crucial hydrogen-bonding interactions with biological targets.

Caption: Key reactive sites on the this compound scaffold.

Synthetic Pathways & Methodologies

The utility of 3-HPP is best demonstrated through its application in validated synthetic protocols. Below, we detail the synthesis of the precursor itself and its subsequent use in creating pharmacologically relevant molecules.

Protocol: Synthesis of this compound Precursor

The preparation of 3-HPP is a foundational step. A common and reliable method involves the reaction of 3-aminophenol with a bis-haloethane derivative, which forms the piperazine ring.

Experimental Protocol: Preparation of this compound

-

Objective: To synthesize the title compound from 3-aminophenol.

-

Principle: This procedure involves a double N-alkylation of 3-aminophenol with bis(2-chloroethyl)amine or a similar reagent, followed by cyclization to form the piperazine ring. The reaction is typically performed in a high-boiling point solvent to drive the reaction to completion.

-

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminophenol (1.0 eq) and diethanolamine (1.2 eq).

-

Acid Addition: Slowly add hydrobromic acid (48%, 2.0 eq) to the mixture under stirring. The addition is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux (approx. 120-140°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Workup: After cooling to room temperature, dilute the mixture with water. Basify the solution to a pH of ~12 by the slow addition of concentrated sodium hydroxide solution to precipitate the product.[10]

-

Isolation: Filter the resulting solid precipitate and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.[10]

-

Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[11]

-

Application in Lead Discovery: Synthesis of Opioid Receptor Antagonists

A compelling application of 3-HPP is in the synthesis of novel opioid receptor antagonists. Research has shown that N-substituted 4-(3-hydroxyphenyl)piperazines are a class of potent, pure opioid antagonists.[4] The 3-hydroxyl group is a critical pharmacophore, mimicking the phenolic hydroxyl of morphine and related opioids, while the substituent on the N4 nitrogen modulates potency and receptor selectivity.

Caption: General workflow for synthesizing drug candidates from 3-HPP.

Experimental Protocol: N-Alkylation for Opioid Antagonist Synthesis

-

Objective: To synthesize a 1-alkyl-4-(3-hydroxyphenyl)piperazine derivative.

-

Principle: This is a standard nucleophilic substitution (SN2) reaction where the N4 amine of 3-HPP attacks an alkyl halide. A mild base is used to scavenge the acid byproduct.

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the suspension. The base activates the piperazine nitrogen for nucleophilic attack.

-

Alkylating Agent: Add the desired alkyl halide (e.g., 1-bromo-3-phenylpropane, 1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated product.

-

Validation: Characterize the final compound by NMR and Mass Spectrometry to confirm its structure and assess purity via HPLC.

-

Table 2: Structure-Activity Relationship (SAR) of 1-Substituted 4-(3-hydroxyphenyl)piperazine Analogues as Opioid Antagonists[4]

| Compound (Substituent 'R') | μ Receptor Ki (nM) | δ Receptor Ki (nM) | κ Receptor Ki (nM) |

| Methyl | 18.0 | 119 | 16.0 |

| n-Propyl | 1.8 | 32.7 | 4.8 |

| Phenylpropyl | 0.8 | 6.8 | 1.1 |

| Cyclopropylmethyl | 1.3 | 24.5 | 3.3 |

Data synthesized from information presented in the cited literature. Ki values represent binding affinity, where lower values indicate higher affinity.

This data clearly demonstrates how modification at the N4 position, a process enabled by the inherent reactivity of the 3-HPP precursor, directly and significantly impacts the pharmacological profile of the resulting molecule.

Analytical Considerations for Quality Control

For any precursor used in drug synthesis, rigorous quality control is non-negotiable. The purity of the this compound starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reverse-phase HPLC method with UV detection is typically employed to quantify 3-HPP and detect any process-related impurities.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the identity of derivatized products during reaction monitoring.[11]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of the precursor and its synthetic derivatives, ensuring the correct isomeric form and absence of structural analogues.

-

Method Validation: All analytical methods used for release testing must be thoroughly validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection/quantitation.[11][12]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and pharmacologically relevant structural motifs provide medicinal chemists with a reliable and versatile tool for generating novel therapeutic candidates. The synthesis of opioid antagonists from this precursor highlights a rational drug design approach where each functional group has a defined purpose.[4] As research into complex neurological disorders continues, the demand for well-characterized, high-purity precursors like 3-HPP will undoubtedly grow, solidifying its role as a critical component in the pipeline for next-generation CNS-targeting therapeutics.[13][14]

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 59817-32-2 | FH67869 [biosynth.com]

- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 间羟基苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 59817-32-2 [chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Hydroxyphenyl)piperazine (CAS 59817-32-2): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxyphenyl)piperazine, identified by the CAS number 59817-32-2, is a versatile chemical intermediate with significant potential in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its established and potential applications, particularly in the realms of neuropharmacology and opioid receptor modulation. As a bifunctional molecule incorporating both a phenol and a piperazine moiety, it serves as a valuable scaffold for the synthesis of a wide range of biologically active compounds.

Core Properties and Physicochemical Data

This compound, also known as 3-(1-piperazinyl)phenol, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 59817-32-2 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O | [2] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 217-221 °C | [1] |

| Solubility | Soluble in water | [2] |

| pKa | 10.33±0.10 (Predicted) | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application in drug discovery. While various methods for the synthesis of piperazine derivatives exist, a common approach involves the reaction of an appropriate aryl halide with piperazine or a protected piperazine derivative. A general synthetic scheme is outlined below.

A detailed experimental protocol, as described in a patented procedure, for a related compound, 1-acetyl-4-(3-hydroxyphenyl)piperazine, provides insight into the synthesis of the core structure.[2]

Experimental Protocol: Synthesis of a this compound Derivative

Objective: To synthesize 1-acetyl-4-(3-hydroxyphenyl)piperazine from 3-(1-piperazinyl)phenol dihydrobromide.

Materials:

-

3-(1-piperazinyl)phenol dihydrobromide

-

Water

-

Trichloromethane

-

Sodium hydrogen carbonate

-

Acetic acid anhydride

-

2-propanol

Procedure:

-

A stirred solution of 80 parts of 3-(1-piperazinyl)phenol dihydrobromide in 360 parts of water and 180 parts of trichloromethane is prepared.[2]

-

To this solution, 42 parts of sodium hydrogen carbonate are added portionwise at 10 °C.[2]

-

Acetic acid anhydride (26 parts) is then added dropwise over a 15-minute period while maintaining the temperature at 10 °C.[2]

-

After the addition is complete, the mixture is stirred for 3 hours at room temperature.[2]

-

The precipitated product is collected by filtration, washed with water, and then crystallized from 2-propanol.[2]

-

This procedure yields 37 parts (70%) of 1-acetyl-4-(3-hydroxyphenyl)piperazine.[2]

Note: This protocol is for a derivative and serves as an illustrative example. Specific synthesis routes for this compound may vary and should be referenced from appropriate synthetic chemistry literature.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its applications span several key areas of drug discovery.

Opioid Receptor Antagonism

Research has demonstrated that 1-substituted 4-(3-hydroxyphenyl)piperazines are a class of pure opioid receptor antagonists.[3] These compounds exhibit antagonist activity at μ, δ, and κ opioid receptors.[3] The antagonist properties are intrinsic to the N-substituted 4-(3-hydroxyphenyl)piperazine scaffold, unlike some other opioid antagonists where activity is dependent on specific N-substituents like allyl or cyclopropylmethyl groups.[3]

One study reported the antagonist potencies (Ke values) for a derivative, the N-phenylpropyl analogue of 4-(3-hydroxyphenyl)piperidine, which shares a similar pharmacophore. This derivative displayed Ke values of 0.88 nM, 13.4 nM, and 4.09 nM at the μ, δ, and κ opioid receptors, respectively.[3] Another analogue without a methyl substituent on the piperazine ring also showed pure opioid receptor antagonism with Ke values of 8.47 nM (μ), 34.3 nM (δ), and 36.8 nM (κ).[3]

References

Methodological & Application

Application Notes and Protocols for the In Vivo Investigation of 1-(3-hydroxyphenyl)piperazine

Introduction: Unveiling the Therapeutic Potential of 1-(3-hydroxyphenyl)piperazine

This compound, a key pharmacophore in modern medicinal chemistry, has garnered significant interest for its versatile interactions with critical neurotransmitter systems.[1][2] This phenylpiperazine derivative serves as a foundational structure for compounds targeting a range of neurological and psychiatric conditions.[3][4] Preclinical research has illuminated its potential to modulate dopaminergic and opioidergic pathways, suggesting therapeutic applications in disorders characterized by dysregulated neurotransmission.[5][6] Notably, derivatives of this compound have been identified as potent dopamine autoreceptor agonists and pure opioid receptor antagonists.[5][6]

This comprehensive guide provides detailed application notes and robust in vivo protocols for researchers and drug development professionals investigating the pharmacological profile of this compound. The subsequent sections will delve into the mechanistic underpinnings of its action and present step-by-step methodologies for its evaluation in established rodent models.

Pharmacological Profile: A Dual-Action Modulator

The in vivo effects of this compound are primarily attributed to its interaction with two major receptor systems:

-

Dopamine D2-like Autoreceptors: As a dopamine autoreceptor agonist, this compound is hypothesized to provide negative feedback on dopamine synthesis and release.[7] This mechanism is of significant interest for conditions associated with hyperdopaminergic states.

-

Opioid Receptors: Certain derivatives of this compound act as pure antagonists at mu, delta, and kappa opioid receptors.[5] This positions the compound as a valuable tool for studying opioid signaling and as a potential therapeutic for opioid-related disorders.

Experimental Preparation and Administration

Compound Formulation

The successful in vivo application of this compound hinges on its appropriate solubilization in a biocompatible vehicle. Due to its chemical properties, a multi-component vehicle system is often necessary for achieving a stable and injectable solution.

Recommended Vehicle: A standard and effective vehicle for many piperazine derivatives consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[8] This combination ensures solubility and stability for administration. While DMSO and Tween-80 can have their own biological effects at high concentrations, the proposed formulation utilizes them at levels generally considered safe for in vivo studies.[3][4][9]

Protocol for Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

-

Begin by dissolving the desired amount of this compound in DMSO to create a stock solution.

-

In a separate sterile container, add 400 µL of PEG300.

-

To the PEG300, add 100 µL of the this compound/DMSO stock solution and mix thoroughly.

-

Incorporate 50 µL of Tween-80 into the mixture and vortex until a homogenous solution is formed.

-

Finally, add 450 µL of sterile saline to reach a final volume of 1 mL and mix thoroughly.

| Component | Volume/Concentration for 1 mL | Purpose |

| This compound | As required | Active Pharmaceutical Ingredient |

| DMSO | 10% | Primary Solvent |

| PEG300 | 40% | Co-solvent |

| Tween-80 | 5% | Surfactant/Emulsifier |

| Saline (0.9% NaCl) | 45% | Diluent |

Route of Administration

The choice of administration route is critical and depends on the specific research question and the desired pharmacokinetic profile.

-

Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering rapid absorption.

-

Subcutaneous (SC) Injection: This route provides a slower and more sustained release compared to IP injection.

-

Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing paradigms.

-

Intravenous (IV) Injection: Used for achieving rapid and complete systemic exposure, particularly in pharmacokinetic studies.[10]

In Vivo Protocols for Assessing Pharmacological Activity

The following protocols are designed to evaluate the dopamine autoreceptor agonist and opioid antagonist properties of this compound in rodent models.

Protocol 1: Evaluation of Dopamine Autoreceptor Agonism - Apomorphine-Induced Climbing in Mice

Rationale: Apomorphine is a non-selective dopamine agonist that, at low to moderate doses, induces a characteristic climbing behavior in mice, which is dependent on the activation of both D1 and D2-like receptors.[5][7][11][12] A dopamine autoreceptor agonist like this compound is expected to inhibit this behavior by reducing endogenous dopamine release, thus attenuating the overall dopaminergic stimulation.

Experimental Workflow:

Caption: Workflow for the apomorphine-induced climbing test.

Step-by-Step Protocol:

-

Animal Model: Male Swiss Webster or C57BL/6 mice (20-25 g).

-

Housing: House animals in groups with ad libitum access to food and water. Acclimatize them to the testing room for at least 1 hour before the experiment.

-

Apparatus: Standard mouse cages with wire mesh lids or specialized climbing cages.

-

Drug Preparation:

-

Prepare this compound in the recommended vehicle at the desired concentrations.

-

Dissolve apomorphine hydrochloride in 0.9% saline. Prepare fresh on the day of the experiment and protect from light.

-

-

Experimental Procedure:

-

Administer this compound or vehicle via IP injection.

-

After a 30-minute pre-treatment period, administer apomorphine (1.0 mg/kg) via SC injection.[11]

-

Immediately place the mouse in the observation cage.

-

Record the total time spent climbing the walls of the cage during a 20-minute observation period.[5]

-

-

Data Analysis: Compare the climbing duration between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Dopamine D2 Receptor Blockade-Like Effects - Haloperidol-Induced Catalepsy in Rats

Rationale: Haloperidol, a potent D2 receptor antagonist, induces catalepsy in rats, a state of motor immobility.[1][13][14][15] A compound with dopamine autoreceptor agonist properties would be expected to potentiate this effect by further reducing dopaminergic transmission. Conversely, if this compound has any D2 receptor antagonist properties, it would induce catalepsy on its own.

Experimental Workflow:

Caption: Workflow for the haloperidol-induced catalepsy test.

Step-by-Step Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Apparatus: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm from a flat surface.

-

Drug Preparation:

-

Prepare this compound in the recommended vehicle.

-

Dissolve haloperidol in 0.9% saline with a small amount of Tween 80 (e.g., 2%).[1]

-

-

Experimental Procedure:

-

Administer the respective drug or combination via IP injection.

-

At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.[15]

-

-